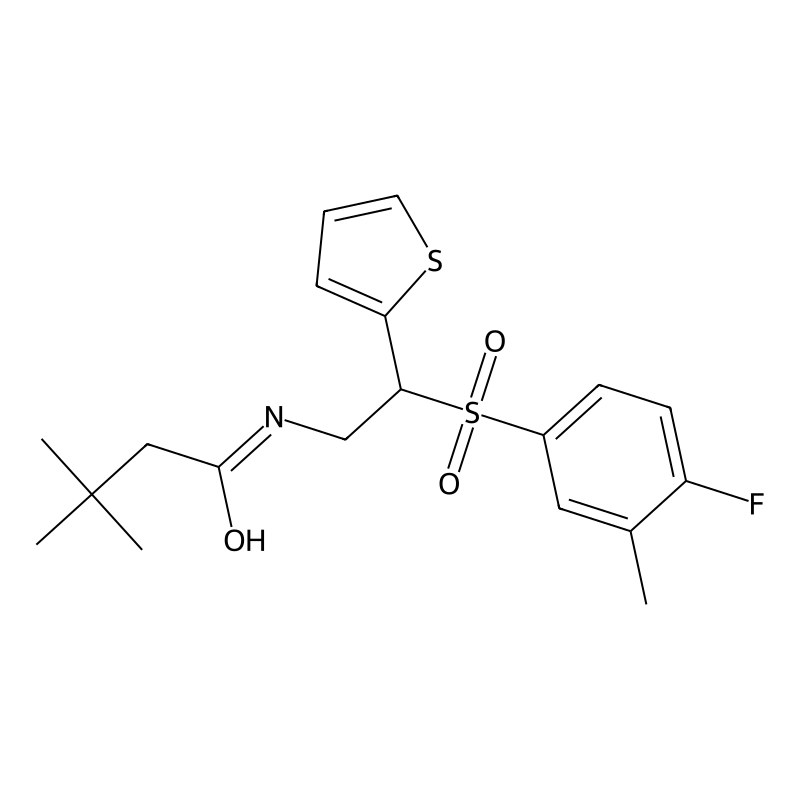

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide is a synthetic compound characterized by its unique chemical structure, which includes a sulfonamide group and a thiophene moiety. This compound is notable for its potential applications in pharmaceutical chemistry, particularly as an inhibitor of specific biological pathways. The presence of the 4-fluoro-3-methylphenyl group enhances its lipophilicity, potentially improving its bioavailability.

- Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack, facilitating the formation of new bonds.

- Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze, yielding the corresponding carboxylic acid and amine.

- Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions, altering the compound's reactivity and properties.

The biological activity of N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide has been explored in the context of its role as an inhibitor in cellular pathways. Research suggests that compounds with similar structures exhibit:

- Anti-inflammatory Properties: By inhibiting certain enzymes involved in inflammation, this compound may reduce inflammatory responses.

- Anticancer Activity: Preliminary studies indicate potential efficacy against various cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

Synthesis of N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide typically involves several steps:

- Formation of the Sulfonamide: The initial step involves reacting a suitable amine with a sulfonyl chloride to form the sulfonamide.

- Thiophene Derivative Synthesis: A thiophene derivative is synthesized through cyclization reactions involving appropriate precursors.

- Coupling Reaction: The thiophene derivative is then coupled with the sulfonamide using coupling agents like carbodiimides to form the final product.

The potential applications of N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide include:

- Pharmaceutical Development: As a lead compound in developing new therapeutic agents targeting inflammatory diseases and cancer.

- Research Reagents: Utilized in biochemical assays to study enzyme inhibition and cellular signaling pathways.

Interaction studies have shown that this compound interacts with various biological targets, including:

- Receptor Interacting Protein Kinase 1 (RIPK1): Inhibition studies suggest that this compound may modulate necroptosis pathways via RIPK1 inhibition, which is significant in neurodegenerative diseases and cancer progression .

Several compounds share structural similarities with N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide. Here are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| N-(4-chlorophenyl)-N-hydroxy-2,2-dimethylpropanamide | Contains a chloro substituent | Potentially different biological activity due to chlorine's electronic effects |

| N-(4-bromophenyl)-N-hydroxy-2,2-dimethylpropanamide | Bromine substituent | May exhibit different solubility and reactivity profiles compared to fluorinated analogs |

| N-(4-fluorophenyl)-N-hydroxy-2,2-dimethylpropanamide | Similar fluorinated structure | Focus on fluorine's impact on pharmacokinetics |

These compounds highlight the uniqueness of N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide through its specific combination of functional groups and potential therapeutic applications.